molecular formula C23H30O3 B1654627 3-Oxopregn-4-en-20-yn-17-yl acetate CAS No. 2542-26-9

3-Oxopregn-4-en-20-yn-17-yl acetate

Cat. No.: B1654627
CAS No.: 2542-26-9
M. Wt: 354.5 g/mol
InChI Key: AIBWHDYZKNWYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is widely used in the treatment of prostate cancer, hirsutism, and androgen-dependent dermatological conditions. The compound has a molecular formula of C23H30O3 and a molecular weight of 354.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxopregn-4-en-20-yn-17-yl acetate typically involves the acetylation of cyproterone, a steroidal compound. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Oxopregn-4-en-20-yn-17-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Oxopregn-4-en-20-yn-17-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.

    Biology: The compound is studied for its effects on androgen receptors and its role in regulating hormone levels.

    Medicine: It is used in the treatment of prostate cancer, hirsutism, and other androgen-dependent conditions.

    Industry: The compound is used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 3-Oxopregn-4-en-20-yn-17-yl acetate involves its binding to androgen receptors, thereby inhibiting the effects of androgens. This leads to a decrease in the production of androgen-dependent proteins and a reduction in the growth of androgen-dependent tissues. The compound also has progestogenic effects, which contribute to its therapeutic efficacy in various conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxopregn-4-en-20-beta-yl acetate
  • 17-alpha-hydroxy-20-oxopregn-5-en-3-beta-yl acetate
  • 21-diazo-20-oxopregn-5-en-3-beta-yl acetate
  • 11-alpha-methyl-20-oxopregn-5-en-3-beta-yl acetate
  • 5-alpha-pregn-17(20)-en-3-beta-yl acetate

Uniqueness

3-Oxopregn-4-en-20-yn-17-yl acetate is unique due to its dual role as an antiandrogen and progestin. This dual functionality makes it particularly effective in treating conditions that are influenced by androgen levels, such as prostate cancer and hirsutism. Additionally, its synthetic versatility allows for the production of various derivatives with different pharmacological properties.

Properties

IUPAC Name

(17-ethynyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-5-23(26-15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h1,14,18-20H,6-13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWHDYZKNWYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948279
Record name 3-Oxopregn-4-en-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2542-26-9
Record name NSC124739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxopregn-4-en-20-yn-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxopregn-4-en-20-yn-17-yl acetate
Reactant of Route 2
Reactant of Route 2
3-Oxopregn-4-en-20-yn-17-yl acetate
Reactant of Route 3
Reactant of Route 3
3-Oxopregn-4-en-20-yn-17-yl acetate
Reactant of Route 4
Reactant of Route 4
3-Oxopregn-4-en-20-yn-17-yl acetate
Reactant of Route 5
Reactant of Route 5
3-Oxopregn-4-en-20-yn-17-yl acetate
Reactant of Route 6
3-Oxopregn-4-en-20-yn-17-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.